molecular formula C22H23ClN4O3S2 B11371632 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11371632
M. Wt: 491.0 g/mol
InChI Key: CZLVAFPPAJJQEL-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine core substituted with a chloro group, an ethyl(phenyl)sulfamoyl group, and a propan-2-ylsulfanyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Sulfamoyl Group: The ethyl(phenyl)sulfamoyl group can be introduced via a sulfonamide coupling reaction, often using sulfonyl chlorides and amines in the presence of a base.

    Addition of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an isopropylthiol reagent.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Green Chemistry: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Aminated Pyrimidines: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, making it a candidate for drug development.

    Biochemical Probes: Utilized in studying biochemical pathways and interactions within cells.

Medicine

    Anticancer Agents: Investigated for its potential to inhibit cancer cell growth through specific molecular targets.

    Antimicrobial Agents: Explored for its ability to inhibit the growth of bacteria and fungi.

Industry

    Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceutical Intermediates: Used in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism by which 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Interference with key biochemical pathways, such as DNA synthesis or protein function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares the chloro and sulfamoyl groups but differs in the core structure and additional substituents.

    N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group but has similar functional groups.

Uniqueness

    Structural Complexity: The combination of functional groups in 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide provides unique chemical reactivity and biological activity.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C22H23ClN4O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H23ClN4O3S2/c1-4-27(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)25-21(28)20-19(23)14-24-22(26-20)31-15(2)3/h5-15H,4H2,1-3H3,(H,25,28)

InChI Key

CZLVAFPPAJJQEL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C

Origin of Product

United States

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